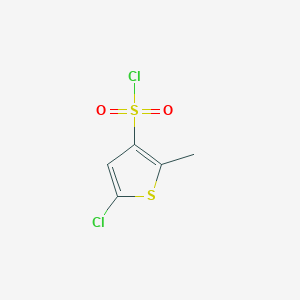

5-Chloro-2-methylthiophene-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiophene derivatives often involves reactions with sulfuryl chloride, providing a pathway to chlorinated thiophene compounds. For example, the synthesis of 2-Chloro-5-methylthiophene, a compound with structural similarities, was reported through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product with a significant yield (Zhangqi Yang, 2010).

Molecular Structure Analysis

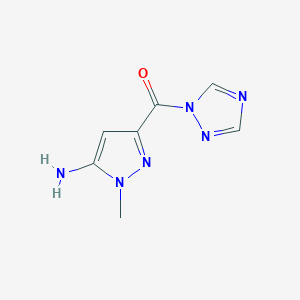

The molecular structure of thiophene derivatives, including sulfonyl chloride-substituted compounds, is crucial for understanding their reactivity and potential applications. For instance, crystallographic studies on related tetrazole derivatives provide insights into the structural aspects that might influence the behavior of 5-Chloro-2-methylthiophene-3-sulfonyl chloride (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The compound's reactivity towards nucleophiles and electrophiles, including the formation of sulfonamides and the potential for undergoing nucleophilic substitution reactions, highlights its versatility. Research on similar thiazole derivatives demonstrates the ability to undergo reactions with amines to build sulfonamides, showcasing the compound's chemical utility (K. V. Turov, T. Vinogradova, V. Brovarets, 2014).

Physical Properties Analysis

While specific studies on this compound's physical properties were not identified, the analysis of related compounds provides a basis for understanding its potential physical characteristics, including solubility, melting point, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards different chemical reagents, stability under various conditions, and the influence of its molecular structure on its reactivity, can be inferred from studies on similar sulfonyl chloride-containing compounds. The synthesis and reactivity of compounds like methylthio- and methylsulfonylpolychlorobiphenyls offer insights into the behavior of sulfonyl chlorides in chemical synthesis (A. Bergman, B. Jansson, I. Bamford, 1980).

Wissenschaftliche Forschungsanwendungen

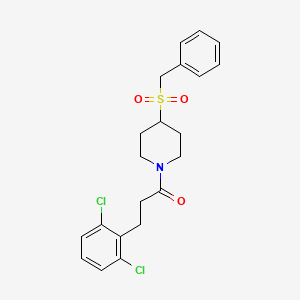

Synthesis of Pharmaceuticals and Agrochemicals

5-Chloro-2-methylthiophene-3-sulfonyl chloride is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, 2-Chloro-5-methylthiophene, a related compound, has been synthesized through a reaction with sulfuryl chloride, indicating the potential of derivatives like this compound in such processes (Yang, 2010).

Chemical Reactions and Derivatives

A study on the reactions of 5-chloro-2-thiophenesulfonyl chloride, a similar compound, showed its ability to form various derivatives through reactions with different chemicals like ammonia, hydrazine hydrate, sodium azide, and more. This highlights the chemical versatility and the potential for creating a wide range of chemical derivatives of this compound (Obafemi, 1982).

Antiviral Activity

Derivatives of this compound have been explored for their antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, demonstrated potential anti-tobacco mosaic virus activity, suggesting similar possibilities for this compound derivatives (Chen et al., 2010).

Synthesis of Antioxidants

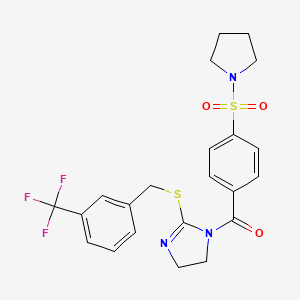

Another research area involves the synthesis of potent antioxidants using derivatives of this compound. For example, derivatives of amlodipine, a dihydropyridine, were synthesized using sulfonyl chlorides, showcasing the compound's utility in creating antioxidants (Sudhana & Adi, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-methylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBNCOJCAHYKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)